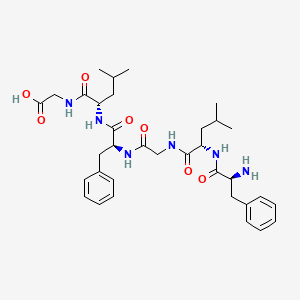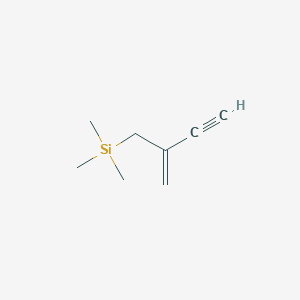![molecular formula C22H37N5O4 B12566068 1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro- CAS No. 290829-08-2](/img/structure/B12566068.png)
1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- is a complex organic compound with the molecular formula C29H42N6O5 It is characterized by the presence of a benzenedicarboxamide core substituted with diethylamino propyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- typically involves the following steps:
Formation of the Benzenedicarboxamide Core: The initial step involves the reaction of isophthalic acid with appropriate amines to form the benzenedicarboxamide core.
Substitution with Diethylamino Propyl Groups: The next step involves the substitution of the amide groups with diethylamino propyl groups. This is typically achieved through nucleophilic substitution reactions.
Introduction of the Nitro Group: The final step involves the nitration of the benzene ring to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The diethylamino propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethylamino propyl groups enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis[3-(diethylamino)propyl]
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-
Uniqueness
1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- is unique due to the presence of both diethylamino propyl groups and a nitro group, which confer distinct chemical and biological properties
Properties
CAS No. |
290829-08-2 |
|---|---|
Molecular Formula |
C22H37N5O4 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
1-N,3-N-bis[3-(diethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H37N5O4/c1-5-25(6-2)13-9-11-23-21(28)18-15-19(17-20(16-18)27(30)31)22(29)24-12-10-14-26(7-3)8-4/h15-17H,5-14H2,1-4H3,(H,23,28)(H,24,29) |
InChI Key |
QGJFQZMHYIABGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
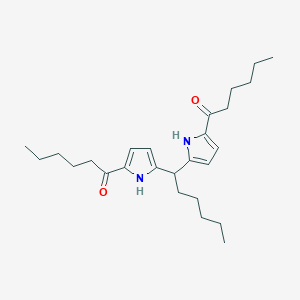
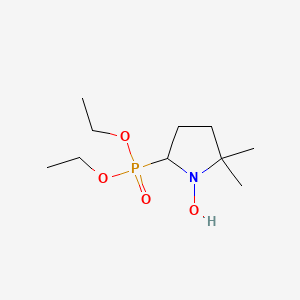
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
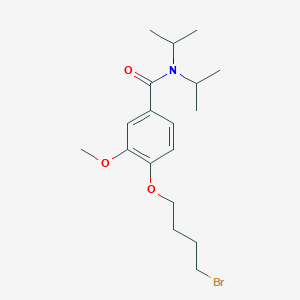

acetyl fluoride](/img/structure/B12566023.png)
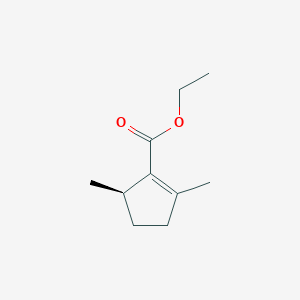
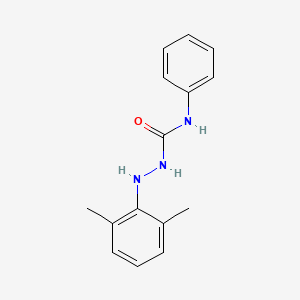
![Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-](/img/structure/B12566047.png)
